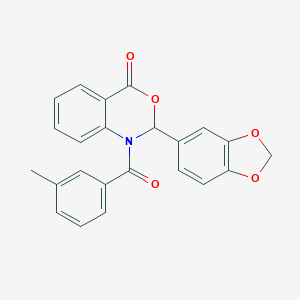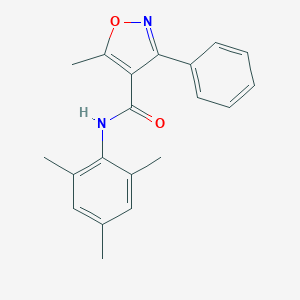
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a mesityl group (a derivative of mesitylene) attached to the nitrogen atom, which can influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Mesityl Group: The mesityl group can be introduced via N-heterocyclic carbene (NHC) catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the mesityl group.
Substitution: Substitution reactions can occur at the mesityl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound is structurally similar but lacks the mesityl group.
N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide: Another derivative with different substituents on the isoxazole ring.
Uniqueness
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of the mesityl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-12-10-13(2)18(14(3)11-12)21-20(23)17-15(4)24-22-19(17)16-8-6-5-7-9-16/h5-11H,1-4H3,(H,21,23) |
InChI 键 |
BZPXHAVFTPLEFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332343.png)
![5-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methoxybenzamide](/img/structure/B332344.png)
![2-[1-[(4-methylpiperazin-1-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B332345.png)
![5-[4-(Benzyloxy)-3-iodo-5-methoxybenzylidene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332348.png)
![2-{1-[11-(2,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B332349.png)
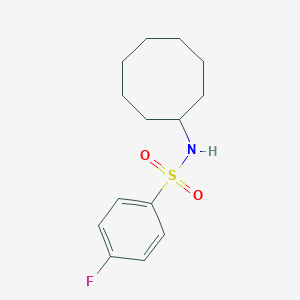
![ETHYL 2-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B332352.png)
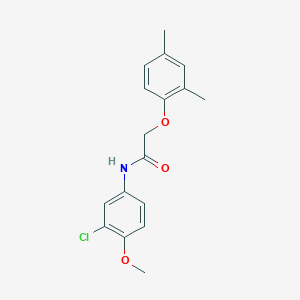
![ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B332355.png)
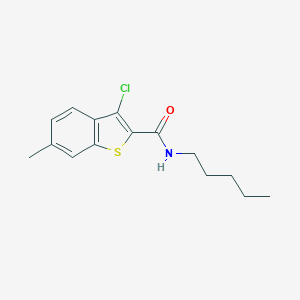
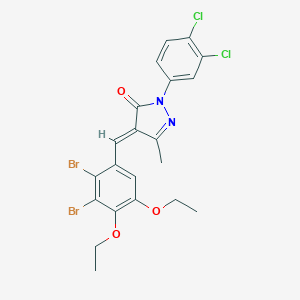
![1-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B332361.png)
